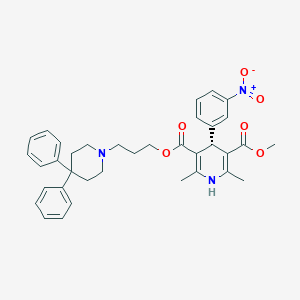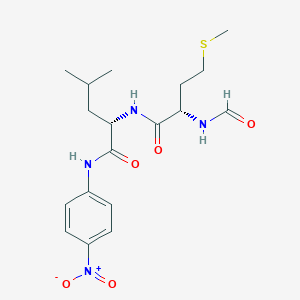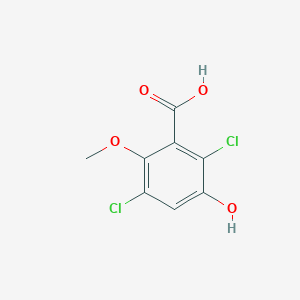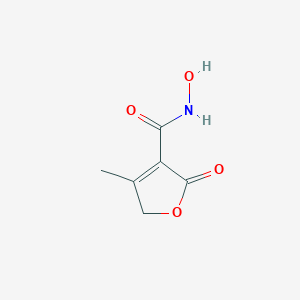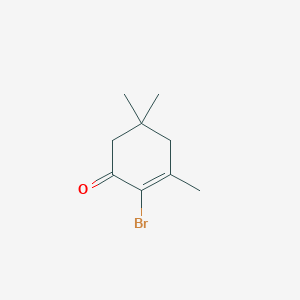
2,7-二甲基萘
描述
Synthesis Analysis
Synthesis of 2,7-Dimethylnaphthalene and its isomers involves several chemical processes. An improved preparation method for 1,7-dimethylnaphthalene, which serves as a precursor for the synthesis of diazoniahexacyclic salts, highlights the significance of reaction conditions on the formation of specific isomers. This method underscores the importance of acid selection in the cyclization step for achieving desired selectivity (Granzhan, Bats, & Ihmels, 2006). Additionally, transmethylation of β-methylnaphthalene has been explored as a route for synthesizing 2,6-dimethylnaphthalene, which involves the use of tetramethylbenzene and trimethylbenzene as methylating agents, with A1C13 as a catalyst (Xue-feng, 2002).
Molecular Structure Analysis
The molecular structure of 2,7-Dimethylnaphthalene and its derivatives exhibits intriguing features. For example, X-ray diffraction analysis of certain compounds derived from 1,7-dimethylnaphthalene reveals a helicene structure in the crystalline state, offering insights into the molecular architecture and potential steric effects associated with substitutions at specific positions on the naphthalene ring (Granzhan, Bats, & Ihmels, 2006).
Chemical Reactions and Properties
The chemical reactions and properties of 2,7-Dimethylnaphthalene involve complex interactions and transformations. A study on the atmospheric oxidation mechanism of 2,7-dimethylnaphthalene by the OH radical suggests distinct pathways compared to monocyclic aromatic benzenes, highlighting the importance of specific molecular configurations and substituent effects on reactivity (Zhang, Xu, & Wang, 2013).
Physical Properties Analysis
Investigations into the physical properties of sterically hindered dimethylnaphthalene molecules, such as 1,8-dimethylnaphthalene, reveal significant insights into steric effects and molecular dynamics. Neutron diffraction studies have provided detailed information on the structural constraints imposed by methyl group librations, enhancing our understanding of molecular behavior in solid states (Wilson & Nowell, 2000).
Chemical Properties Analysis
The selective synthesis and complexation behaviors of 2,7-dimethylnaphthalene derivatives demonstrate the compound's versatile chemical properties. For instance, the treatment of a dimethylnaphthalene isomer mixture with 2,4,7-trinitrofluorenone led to predominant formation of specific complexes, showcasing the selectivity and potential for molecular recognition through charge-transfer interactions (Suzuki et al., 1992).
科学研究应用
环境研究和污染分析:施内尔、格鲁格和马林斯(1980 年)的研究探索了使用大麻哈鱼肝微粒体与 2,7-DMN 在受石油污染影响的海洋环境中研究异源生物的分布 (Schnell, Gruger, & Malins, 1980).
化学合成和工业应用:张、冯、吕和李(2014 年)报告了 SAPO-11 沸石在萘甲基化合成 2,7-DMN 中的优异形状选择性和稳定性,这对于聚对苯二甲酸乙二醇酯合成至关重要 (Zhang, Feng, Lyu, & Li, 2014).
分析化学:申克、毛、斯穆茨、沃尔什、克罗尔和舒格(2016 年)发现气相色谱-真空紫外光谱有效分离二甲基萘异构体,这对于分析喷气燃料和柴油燃料样品非常有用 (Schenk et al., 2016).
分子研究:铃木、藤井、宫下和山下(1992 年)证明了 2,7-DMN 与 2,4,7-三硝基芴酮在电荷转移晶体中的选择性络合形成稳定的络合物,这对于分子识别研究非常有用 (Suzuki, Fujii, Miyashi, & Yamashita, 1992).
大气化学:张、徐和王(2013 年)探索了 2,7-DMN 的大气氧化机理,指出了其与单环芳香苯的不同途径,这与环境化学相关 (Zhang, Xu, & Wang, 2013).
超临界流体和分离工艺:岩井、内田、森、东、松木、古谷、新井、山本和三土(1994 年)研究了使用沸石在超临界二氧化碳中对异构二甲基萘混合物的吸附分离,显示出对 2,7-DMN 的选择性吸附潜力 (Iwai et al., 1994).
有机化学和催化:戈尔和西迪基(1972 年)研究了 2,7-DMN 的弗里德尔-克拉夫茨乙酰化和苯甲酰化,产生了异构体混合物,这在有机合成研究中具有重要意义 (Gore & Siddiquei, 1972).
作用机制
Target of Action
It is known to interact with theOH radical .
Mode of Action
The reaction of 2,7-Dimethylnaphthalene is mainly initiated by the addition of the OH radical to the C(1) position, forming a radical adduct .
Biochemical Pathways
The interaction with the oh radical suggests that it may be involved inoxidative processes .
Result of Action
It is known to form a radical adduct through its interaction with the oh radical .
Action Environment
The action, efficacy, and stability of 2,7-Dimethylnaphthalene can be influenced by various environmental factors. For instance, the presence of other chemical species, temperature, and pressure can affect the rate and extent of its interaction with the OH radical .
安全和危害
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
2,7-dimethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQYSMQNJLZKPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060386 | |
| Record name | 2,7-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
582-16-1 | |
| Record name | 2,7-Dimethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-DIMETHYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,7-DIMETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON63XH5BQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2,7-Dimethylnaphthalene has the molecular formula C12H12 and a molecular weight of 156.23 g/mol.
A: Yes, researchers have used various spectroscopic techniques to characterize 2,7-dimethylnaphthalene. For instance, studies have reported on the: * Nuclear Magnetic Resonance (NMR) spectra: These studies provide information about the hydrogen atom arrangement within the molecule. [, , ]* Fluorescence excitation and dispersed fluorescence spectra: These studies reveal information about the vibronic structures of the ground and excited singlet electronic states of 2,7-dimethylnaphthalene. []
A: 2,7-Dimethylnaphthalene demonstrates stability under various conditions, making it suitable for diverse applications. For example:* High Temperatures: It can withstand the high temperatures used in processes like supercritical fluid extraction and zeolite-catalyzed reactions. [, , ]* Organic Solvents: It readily dissolves in organic solvents like ethanol and methanol, proving valuable for solubility studies and separation techniques. []
ANone: 2,7-Dimethylnaphthalene serves as both a reactant and a product in zeolite-catalyzed reactions:
- Reactant: It undergoes isomerization and disproportionation reactions in the presence of zeolite catalysts like HZSM-5. [, , ]
- Product: It is formed selectively during the disproportionation of 2-methylnaphthalene over modified ZSM-5 catalysts, highlighting the shape-selective nature of these reactions. [, , ]
A: The unique pore structure of specific zeolites, like HZSM-5 and SAPO-11, favors the formation of 2,7-dimethylnaphthalene over other isomers. This shape selectivity arises from the specific pore dimensions and geometry of these catalysts, allowing preferential formation and diffusion of the desired 2,7-dimethylnaphthalene isomer. [, ]
ANone: Computational methods have played a crucial role in understanding and predicting the behavior of 2,7-dimethylnaphthalene:
- Adsorption Equilibria: Neural network models have been successfully employed to predict the adsorption of 2,7-dimethylnaphthalene and its isomers from supercritical carbon dioxide onto zeolites, showcasing the potential of computational approaches in separation processes. []
ANone: Studies show that 2,7-dimethylnaphthalene, a polycyclic aromatic hydrocarbon commonly found in crude oil, can be biodegraded by microorganisms under specific conditions:
- Anaerobic Degradation: In anoxic environments like contaminated aquifers, anaerobic microorganisms can degrade 2,7-dimethylnaphthalene, particularly in the presence of sulfate as an electron acceptor. [] This biodegradation process contributes to the natural attenuation of hydrocarbon pollutants in the environment.
ANone: Researchers utilize a variety of analytical techniques for the characterization and quantification of 2,7-dimethylnaphthalene:
- Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is widely employed for separating and identifying 2,7-dimethylnaphthalene in complex mixtures like coal extracts and environmental samples. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC serves as a powerful tool for separating and quantifying 2,7-dimethylnaphthalene, especially when studying its adsorption behavior on different materials. []
ANone: The solubility of 2,7-dimethylnaphthalene has been investigated in various systems:
- Supercritical Carbon Dioxide: Studies have explored the solubility of 2,7-dimethylnaphthalene in supercritical carbon dioxide, a green solvent, to assess its potential for extraction and separation processes. []
- Binary and Ternary Mixtures: The solubility of 2,7-dimethylnaphthalene has been studied in binary mixtures with ethanol and methanol, as well as in ternary mixtures containing both solvents, providing valuable data for understanding its phase behavior and potential for crystallization-based separations. []
ANone: The research on 2,7-dimethylnaphthalene has witnessed significant advancements over the years:
- Early Studies on Thermodynamic Properties: Pioneering work focused on precisely measuring the thermodynamic properties of 2,7-dimethylnaphthalene, including its vapor pressure, enthalpy of vaporization, and heat capacity, laying the foundation for understanding its physical behavior. [, ]
- Exploration of Selective Synthesis: Researchers have dedicated significant efforts to develop selective synthesis routes for 2,7-dimethylnaphthalene, particularly focusing on shape-selective catalysis using zeolites, aiming for more efficient and sustainable production methods. []
ANone: The study of 2,7-dimethylnaphthalene exemplifies the interconnected nature of scientific disciplines:
- Organic Chemistry and Catalysis: Research on the synthesis and reactivity of 2,7-dimethylnaphthalene employing zeolite catalysts demonstrates the synergy between organic chemistry and catalysis, leading to novel approaches for producing valuable chemicals. [, ]
- Analytical Chemistry and Environmental Science: The application of analytical techniques like GC-MS to investigate the environmental fate and biodegradation of 2,7-dimethylnaphthalene highlights the crucial link between analytical chemistry and environmental science in addressing pollution concerns. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


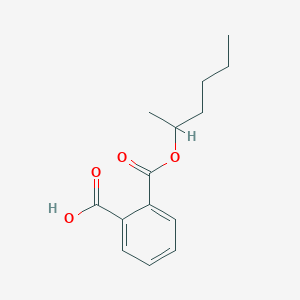
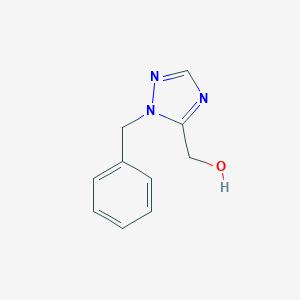
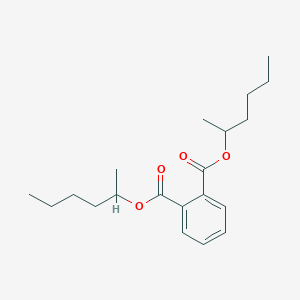

![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)
